Iberdomide is a novel cereblon E3 ligase modulator (CELMoD™) compound. [] CELMoD™ agents belong to a class of immunomodulatory drugs (IMiDs®). [] Iberdomide specifically targets the proteins Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation. [, , ] It has been investigated in a variety of scientific research applications, primarily for its impact on various immune cell functions and its potential in treating hematologic malignancies and autoimmune disorders. [, , , , , , , , , , ]
While specific chemical reactions involving iberdomide are not detailed in the papers, the development of sulfonyl fluoride chemical probes, including EM12-SF and EM364-SF, has been used to study cereblon binding and develop novel cereblon modulators. [] These probes covalently engage specific residues in cereblon, providing valuable tools for investigating the binding interactions and developing new compounds. []
Iberdomide exerts its effects by binding to cereblon, a component of the CRL4 CRBN E3 ubiquitin ligase complex. [, ] This binding alters the ubiquitin ligase activity, leading to the targeted degradation of specific substrate proteins, primarily Ikaros and Aiolos. [, , , , , , ] These proteins are transcription factors crucial for B cell activation, maturation, and differentiation, and their degradation disrupts various immune pathways, resulting in iberdomide's immunomodulatory effects. [, , , , , ] IBER binds to cereblon with higher affinity than other IMiDs, resulting in more efficient degradation of Ikaros and Aiolos. []
Iberdomide exhibits linear pharmacokinetics and a terminal half-life of 9-13 hours after a single oral dose. [] Its physicochemical properties, including lipophilicity and solubility, have been investigated, along with their effects on permeability, intracellular bioavailability, and cell-based potency. [] These findings contribute to understanding iberdomide's pharmacokinetic and pharmacodynamic profile.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: